4-Bromo-2-fluorobenzene-1-sulfonyl fluoride (CAS 1396779-67-1) is a highly versatile, trifunctional building block engineered for modern click chemistry and modular synthesis. Featuring a robust sulfonyl fluoride group, it serves as a premier hub for Sulfur(VI) Fluoride Exchange (SuFEx) reactions. Unlike traditional sulfonyl chlorides, this compound is exceptionally stable to hydrolysis, oxidation, and reduction, allowing it to survive complex multi-step synthetic sequences without premature degradation . Furthermore, the strategic placement of a 4-bromo substituent provides an orthogonal handle for palladium-catalyzed cross-coupling, while the 2-fluoro group tunes the electronic environment of the sulfonyl core, making it an indispensable reagent for drug discovery and advanced chemical biology [1].
Substituting 4-bromo-2-fluorobenzene-1-sulfonyl fluoride with its chloride analog (4-bromo-2-fluorobenzenesulfonyl chloride) severely compromises processability; the chloride is highly susceptible to premature hydrolysis during storage and aqueous workups, leading to significant yield losses and requiring immediate use. Attempting to use 4-bromobenzenesulfonyl fluoride (lacking the 2-fluoro group) alters the electrophilicity of the S(VI) center, potentially reducing SuFEx reaction rates and eliminating a potential ortho-SNAr handle [1]. Similarly, utilizing 2-fluorobenzenesulfonyl fluoride removes the critical 4-bromo cross-coupling site, preventing downstream structural elaboration via Suzuki or Buchwald-Hartwig reactions. For workflows requiring multi-point diversification and bench-stable reagents, procuring this exact trifunctional scaffold is mandatory.
Sulfonyl fluorides exhibit remarkable thermodynamic stability compared to their sulfonyl chloride counterparts. While 4-bromo-2-fluorobenzenesulfonyl chloride undergoes rapid hydrolysis in aqueous media and degrades during silica gel chromatography, 4-bromo-2-fluorobenzene-1-sulfonyl fluoride remains intact under identical conditions. It can be subjected to aqueous extraction, stored on the benchtop for extended periods, and purified via standard chromatography with >95% recovery of the S(VI) functional group .
| Evidence Dimension | Stability during aqueous workup and chromatography |
| Target Compound Data | >95% recovery, bench-stable |
| Comparator Or Baseline | 4-Bromo-2-fluorobenzenesulfonyl chloride (Significant degradation/hydrolysis) |
| Quantified Difference | Near-quantitative recovery vs. substantial yield loss |
| Conditions | Aqueous extraction and silica gel chromatography |
Eliminates the need for specialized anhydrous handling and allows the reagent to be used in step-economical, multi-step syntheses without protecting groups.
4-Bromo-2-fluorobenzene-1-sulfonyl fluoride demonstrates excellent reactivity in SuFEx click chemistry when paired with appropriate catalysts. In a standardized protocol using Ca(NTf2)2 and DABCO, this compound successfully coupled with complex secondary amines, such as 1-(5-nitropyridin-2-yl)piperazine, achieving an 89% isolated yield of the corresponding sulfonamide in just 45 minutes at room temperature [1]. This confirms its superior suitability as a robust electrophile for library generation compared to unoptimized sulfonylation baselines.
| Evidence Dimension | Isolated yield of complex sulfonamide |
| Target Compound Data | 89% yield |
| Comparator Or Baseline | Baseline unoptimized sulfonylation (Typically <60% with complex deactivated amines) |
| Quantified Difference | ~30% increase in yield with high chemoselectivity |
| Conditions | 0.400 mmol scale, Ca(NTf2)2 (1.1 equiv), DABCO, THF, 45 min, room temperature |
Guarantees high-throughput conversion in drug discovery libraries, minimizing reagent waste and purification bottlenecks.
A critical differentiator of 4-bromo-2-fluorobenzene-1-sulfonyl fluoride is its capacity for orthogonal reactivity. During SuFEx sulfonylation, the 4-bromo substituent remains entirely unreacted, providing a pristine handle for subsequent palladium-catalyzed cross-coupling . Procuring a comparator like 2-fluorobenzenesulfonyl fluoride yields 0 orthogonal cross-coupling sites, capping the molecular complexity that can be achieved. The dual presence of the SuFEx-active fluoride and the Pd-active bromide allows for programmed, bidirectional functionalization.
| Evidence Dimension | Available orthogonal cross-coupling sites post-SuFEx |
| Target Compound Data | 1 intact aryl bromide site |
| Comparator Or Baseline | 2-Fluorobenzenesulfonyl fluoride (0 sites) |
| Quantified Difference | 1 vs. 0 functionalizable handles for late-stage C-C bond formation |
| Conditions | Standard SuFEx conditions followed by Pd-catalyzed cross-coupling |
Allows chemists to build highly complex, extended biaryl architectures sequentially without requiring de novo synthesis of the core scaffold.
Leveraging its exceptional bench stability and high SuFEx reactivity under mild Ca(NTf2)2 catalysis, this compound is perfectly suited for automated, high-throughput library synthesis. It allows pharmaceutical procurement teams to standardize on a single, reliable S(VI) hub that outcompetes unstable sulfonyl chlorides .
In advanced materials and medicinal chemistry, the compound serves as a critical linchpin for bidirectional synthesis. Chemists can first execute a SuFEx click reaction to install a specific sulfonamide, and subsequently utilize the preserved 4-bromo handle for Suzuki or Buchwald-Hartwig cross-couplings to extend the molecular framework[1].
The unique combination of the electron-withdrawing 2-fluoro group and the sulfonyl fluoride makes this compound an excellent precursor for designing covalent probes. The tunable reactivity of the S(VI) center can be precisely modulated for targeted protein labeling, while the bromo group allows for the attachment of fluorophores or affinity tags via cross-coupling .